12-Ethyl-9-hydroxycamptothecin
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Overview
Description
12-Ethyl-9-hydroxycamptothecin: is a derivative of camptothecin, a quinoline alkaloid originally isolated from the Chinese tree Camptotheca acuminata. Camptothecin and its derivatives are known for their potent anticancer properties, primarily due to their ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Ethyl-9-hydroxycamptothecin typically involves the modification of camptothecin. One common method includes the addition of an ethyl group at the 12th position and a hydroxyl group at the 9th position of the camptothecin molecule. This can be achieved through various organic reactions, including radical addition and hydroxylation reactions .
Industrial Production Methods: Industrial production of this compound often involves the extraction of camptothecin from Camptotheca acuminata followed by chemical modification. The extraction process includes solvent extraction using nonpolar solvents to remove fats, followed by polar solvents like ethyl acetate or methanol to isolate the alkaloids .
Chemical Reactions Analysis
Types of Reactions: 12-Ethyl-9-hydroxycamptothecin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products: The major products formed from these reactions include various camptothecin derivatives with modified anticancer properties .
Scientific Research Applications
12-Ethyl-9-hydroxycamptothecin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other camptothecin derivatives.
Biology: It serves as a tool for studying DNA topoisomerase I inhibition.
Medicine: It is investigated for its potential as an anticancer agent, particularly in treating cancers like lung, ovarian, and colon cancers.
Industry: It is used in the development of new pharmaceuticals and in drug formulation studies .
Mechanism of Action
The primary mechanism of action of 12-Ethyl-9-hydroxycamptothecin involves the inhibition of DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By stabilizing the complex between DNA and topoisomerase I, this compound prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Camptothecin: The parent compound with similar topoisomerase I inhibition properties.
Topotecan: A derivative used clinically for treating ovarian and small cell lung cancers.
Irinotecan: Another derivative used for treating colon cancer .
Uniqueness: 12-Ethyl-9-hydroxycamptothecin is unique due to its specific modifications, which can enhance its solubility and reduce side effects compared to other camptothecin derivatives. Its specific ethyl and hydroxyl substitutions may also confer unique binding properties and efficacy profiles .
Properties
IUPAC Name |
(19S)-5,19-diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-11-5-6-17(25)13-7-12-9-24-16(19(12)23-18(11)13)8-15-14(20(24)26)10-29-21(27)22(15,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUQFLSWWSXTSZ-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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